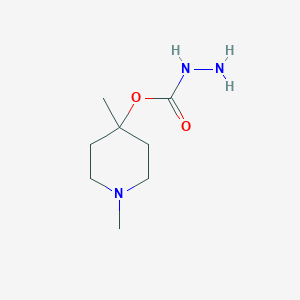
Hydrazinecarboxylic acid, 1,4-dimethyl-4-piperidinyl ester (9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrazinecarboxylic acid, 1,4-dimethyl-4-piperidinyl ester (9CI) is a chemical compound with the molecular formula C8H17N3O2 and a molecular weight of 187.24 g/mol. It is also known by its IUPAC name, (1,4-dimethylpiperidin-4-yl) N-aminocarbamate. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of Hydrazinecarboxylic acid, 1,4-dimethyl-4-piperidinyl ester involves the reaction of hydrazinecarboxylic acid with 1,4-dimethyl-4-piperidinol under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as dichloromethane. The product is then purified using standard techniques such as recrystallization or chromatography. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Hydrazinecarboxylic acid, 1,4-dimethyl-4-piperidinyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides, leading to the formation of substituted products.
Scientific Research Applications
Hydrazinecarboxylic acid, 1,4-dimethyl-4-piperidinyl ester is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Hydrazinecarboxylic acid, 1,4-dimethyl-4-piperidinyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular functions. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Hydrazinecarboxylic acid, 1,4-dimethyl-4-piperidinyl ester can be compared with similar compounds such as:
1-Piperazinecarboxylic acid, 4-(4-piperidinyl)-, 1,1-dimethylethyl ester: This compound has a similar piperidine structure but differs in its functional groups and chemical properties.
Hydrazinecarboxylic acid, 1,4-dimethyl-4-piperidinyl ester (9CI): This is the same compound but may be referred to with slight variations in naming conventions.
The uniqueness of Hydrazinecarboxylic acid, 1,4-dimethyl-4-piperidinyl ester lies in its specific chemical structure and the resulting properties that make it suitable for various research applications.
Properties
CAS No. |
700338-84-7 |
|---|---|
Molecular Formula |
C8H17N3O2 |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
(1,4-dimethylpiperidin-4-yl) N-aminocarbamate |
InChI |
InChI=1S/C8H17N3O2/c1-8(13-7(12)10-9)3-5-11(2)6-4-8/h3-6,9H2,1-2H3,(H,10,12) |
InChI Key |
GFZNQQJILSUZEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN(CC1)C)OC(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diphenyl[2'-(propan-2-yl)[1,1'-biphenyl]-2-yl]phosphane](/img/structure/B12515449.png)
![2-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxyoxane-3,4,5-triol](/img/structure/B12515451.png)
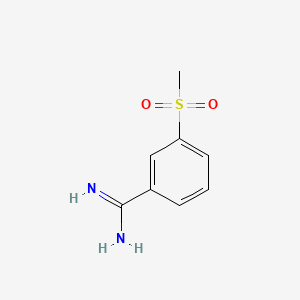
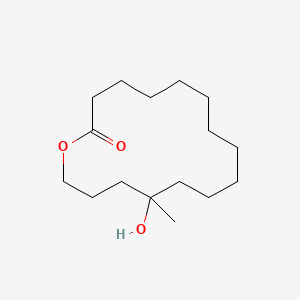
![5-[18-(3,5-dicarboxyphenyl)-6,8,17,19-tetraoxo-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-7-yl]benzene-1,3-dicarboxylic acid](/img/structure/B12515459.png)
![1-{3-[1-(Benzenesulfonyl)cyclobutyl]propyl}-4-phenylpiperazine](/img/structure/B12515460.png)
![2-[6-(2-Aminophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B12515474.png)
![[2,6-Bis(4-methoxy-2-methylphenyl)pyridin-4-yl]methanol](/img/structure/B12515480.png)
![{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}(trimethyl)silane](/img/structure/B12515492.png)
![Dicyclohexylammonium 3-methyl-2-{[(2-nitrophenyl)sulfanyl]amino}pentanoate](/img/structure/B12515495.png)
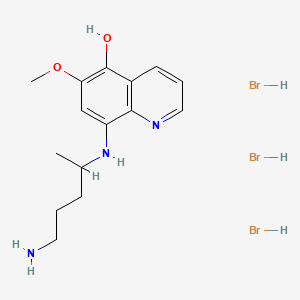
![5-[1-(4,5-Dimethyl-2H-pyrrol-2-ylidene)ethyl]-2,3-dimethyl-1H-pyrrole](/img/structure/B12515506.png)
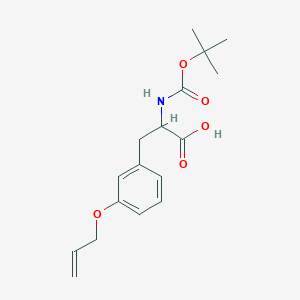
![[4-[[4-(Diethylamino)phenyl]-(2,4-disulfophenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]-diethylazanium](/img/structure/B12515516.png)
